

# An In-depth Technical Guide to 2-((2-Amino-4-nitrophenyl)amino)ethanol

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## Compound of Interest

Compound Name: 2-((2-Amino-4-nitrophenyl)amino)ethanol

Cat. No.: B1232042

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## Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of **2-((2-Amino-4-nitrophenyl)amino)ethanol** (CAS No. 56932-44-6). Also known as HC Yellow No. 5, this compound is primarily utilized in the cosmetics industry as a hair dye ingredient. This document consolidates available data on its chemical identity and spectroscopic profile. Notably, detailed public information regarding its synthesis protocol and biological activity in the context of drug development and signaling pathways is limited. This guide aims to serve as a foundational resource for researchers and professionals, highlighting both the known characteristics of this molecule and the existing gaps in scientific literature.

## Molecular Structure and Chemical Identity

**2-((2-Amino-4-nitrophenyl)amino)ethanol** is a substituted nitroaniline derivative. The molecule consists of a benzene ring substituted with a nitro group at the 4-position and an amino group at the 2-position. A 2-hydroxyethylamino group is attached to the phenyl ring at the 1-position.

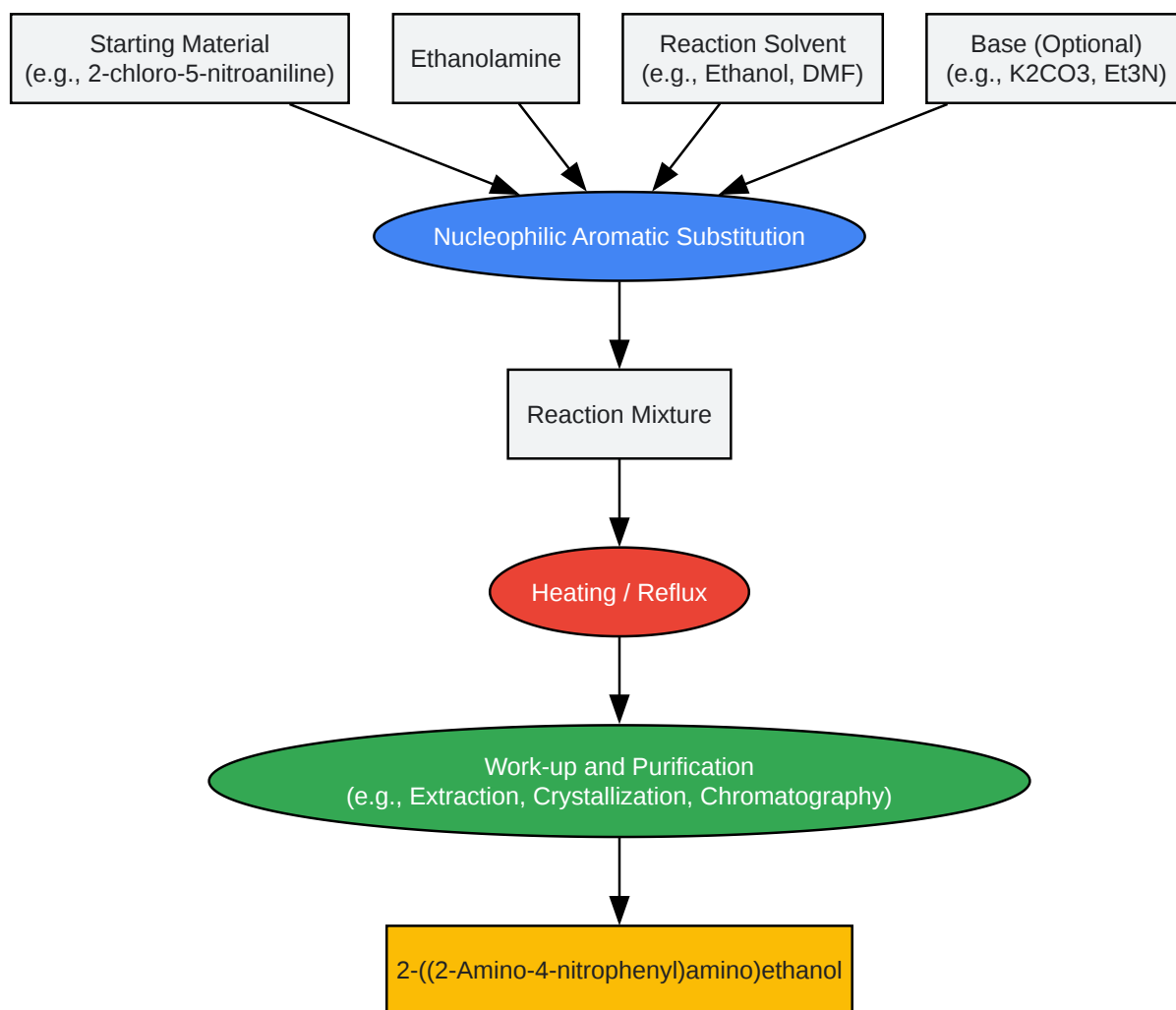
Table 1: Chemical and Physical Properties

Property	Value	Source(s)
IUPAC Name	2-(2-amino-4-nitroanilino)ethanol	[1]
Synonyms	HC Yellow No. 5, N1-(2-Hydroxyethyl)-4-nitro-o-phenylenediamine	[1]
CAS Number	56932-44-6	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N <sub>3</sub> O <sub>3</sub>	[1]
Molecular Weight	197.19 g/mol	[1][2]
Physical Form	Solid	
Purity	≥ 98% (typical commercial grade)	[3]
Solubility	Soluble in polar solvents such as ethanol and DMSO.	
SMILES	C1=CC(=C(C=C1--INVALID-LINK--[O-])N)NCCO	[1]
InChI Key	OWMQBFHMJVSJSA-UHFFFAOYSA-N	[4]

## Synthesis

A detailed, publicly available experimental protocol for the synthesis of **2-((2-Amino-4-nitrophenyl)amino)ethanol** is not readily found in the scientific literature. However, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as 2-amino-4-nitrophenol. A potential synthetic pathway would likely involve the reaction of a suitable starting material, such as 2-chloro-5-nitroaniline or 2-fluoro-5-nitroaniline, with ethanolamine.

Below is a logical workflow diagram illustrating a potential, generalized synthesis approach.



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Caption: A logical workflow for a potential synthesis of **2-((2-Amino-4-nitrophenyl)amino)ethanol**.

## Analytical Characterization

The identity and purity of **2-((2-Amino-4-nitrophenyl)amino)ethanol** are typically determined using a combination of chromatographic and spectroscopic techniques.<sup>[5]</sup>

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

Technique	Data (Note: Data for the exact molecule is limited; values are from closely related compounds or predicted)	Source(s)
<sup>1</sup> H NMR	Data for the exact molecule is not publicly available. Spectra for related nitrophenyl ethanolamine derivatives show characteristic aromatic and aliphatic proton signals.	
<sup>13</sup> C NMR	A <sup>13</sup> C NMR spectrum is reportedly available from Gillette Development Laboratories, England, though the data is not publicly detailed.	[1]
IR Spectroscopy	Expected to show characteristic peaks for N-H, O-H, C-H (aromatic and aliphatic), and N-O stretching vibrations.	[5]
Mass Spectrometry	Expected to show a molecular ion peak corresponding to its molecular weight (197.19 g/mol ).	

## Biological Activity and Drug Development Potential

Currently, there is a significant lack of publicly available information regarding the biological activity of **2-((2-Amino-4-nitrophenyl)amino)ethanol** in the context of drug discovery and development. Its primary documented application is in cosmetics as a hair dye ingredient (HC Yellow No. 5).[1][6]

No studies detailing its mechanism of action, interaction with specific signaling pathways, or potential therapeutic effects have been identified in the public domain. The cytotoxicity of some aminophenol derivatives has been investigated, but specific data for this compound is not available.<sup>[7]</sup>

Due to the absence of this critical information, a diagram of its signaling pathways cannot be provided.

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **2-((2-Amino-4-nitrophenyl)amino)ethanol** are not available in the peer-reviewed scientific literature.

Commercial suppliers confirm its identity using standard analytical techniques such as HPLC and mass spectrometry, but do not provide the detailed methodologies.

A general protocol for the characterization of a related compound, 2-amino-4-nitrophenol, is available from Organic Syntheses, which involves techniques such as crystallization, melting point determination, and acidification for purification.<sup>[8]</sup>

## Conclusion and Future Directions

**2-((2-Amino-4-nitrophenyl)amino)ethanol** is a well-characterized small molecule with a confirmed molecular structure and established use in the cosmetics industry. However, from the perspective of pharmaceutical research and drug development, it remains largely unexplored. The lack of published data on its synthesis, biological activity, and mechanism of action presents a significant knowledge gap.

Future research should focus on:

- Developing and publishing a detailed, reproducible synthesis protocol.
- Conducting comprehensive spectroscopic analysis (<sup>1</sup>H NMR, <sup>13</sup>C NMR, MS, IR) to create a public reference dataset.
- Undertaking in vitro and in vivo studies to investigate its potential biological activities, including cytotoxicity, and to identify any interactions with cellular signaling pathways.

Such studies would be essential to determine if this molecule or its derivatives hold any promise for therapeutic applications.

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